Regiochemical Differentiation: Bromine at C4 vs. C6 Determines Cross-Coupling Vector and Biological SAR Outcome
The target compound carries bromine at the 4-position of the pyrazolo[1,5-a]pyridine ring, in contrast to the established selpercatinib intermediate 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1207836-10-9), which bears bromine at the 6-position . The SAR study by Kendall et al. (2012) on pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors explicitly demonstrated that substitution at position 5 with bromo, methoxy, and cyano groups produced compounds with increased potency against p110α, while substitution with ethyl and vinyl groups decreased activity [1]. This position-dependent effect confirms that the location of the halogen substituent on the pyrazolo[1,5-a]pyridine core directly modulates biological activity and is not a passive structural feature. The C4-bromo handle enables Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions with a different trajectory vector than the C6-bromo analog, enabling exploration of distinct chemical space in kinase inhibitor lead optimization [2].
| Evidence Dimension | Bromine substitution position on pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold |
|---|---|
| Target Compound Data | Bromine at C4 position; ethoxy at C6 position (CAS 2222653-69-0) |
| Comparator Or Baseline | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1207836-10-9): bromine at C6, methoxy at C4; identified as LOXO-292/selpercatinib intermediate |
| Quantified Difference | Bromine position: C4 (target) vs. C6 (comparator). In the PI3K p110α SAR study, position-5 bromo substitution increased potency vs. unsubstituted; position-dependent halogen effects confirmed qualitatively [1]. |
| Conditions | Kinase inhibitor SAR context; pyrazolo[1,5-a]pyridine scaffold; p110α PI3K biochemical assay (Kendall et al., 2012); RET kinase patent family (US11648243B2) |
Why This Matters
For procurement, the C4-bromo regiochemistry provides an orthogonal synthetic handle not available from the established C6-bromo selpercatinib intermediate, enabling access to a distinct set of derivatized analogs for kinase inhibitor programs.
- [1] Kendall JD, O'Connor PD, Marshall AJ, Frédérick R, Marshall ES, Lill CL, et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry. 2012;20(1):69-85. doi:10.1016/j.bmc.2011.11.029. (SAR: position-5 bromo substitution increased p110α potency.) View Source
- [2] Array Biopharma Inc. Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. US Patent 11648243B2. Published 2023-05-16. View Source
